

Amdizalisib: A Technical Guide to a Novel PI3K δ Inhibitor

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Compound of Interest

Compound Name: Amdizalisib

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Introduction

Amdizalisib, also known as HMPL-689, is a potent and highly selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K δ).^{[1][2]} Developed by HUTCHMED (China) Limited, **Amdizalisib** has emerged as a promising therapeutic agent for hematological malignancies, particularly relapsed or refractory follicular lymphoma (FL).^{[2][3]} The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers, including B-cell malignancies.^[4] By specifically targeting the PI3K δ isoform, which is predominantly expressed in hematopoietic cells, **Amdizalisib** aims to achieve a more favorable safety profile compared to pan-PI3K inhibitors.^{[5][6]} This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical and clinical development of **Amdizalisib**.

Discovery and Synthesis

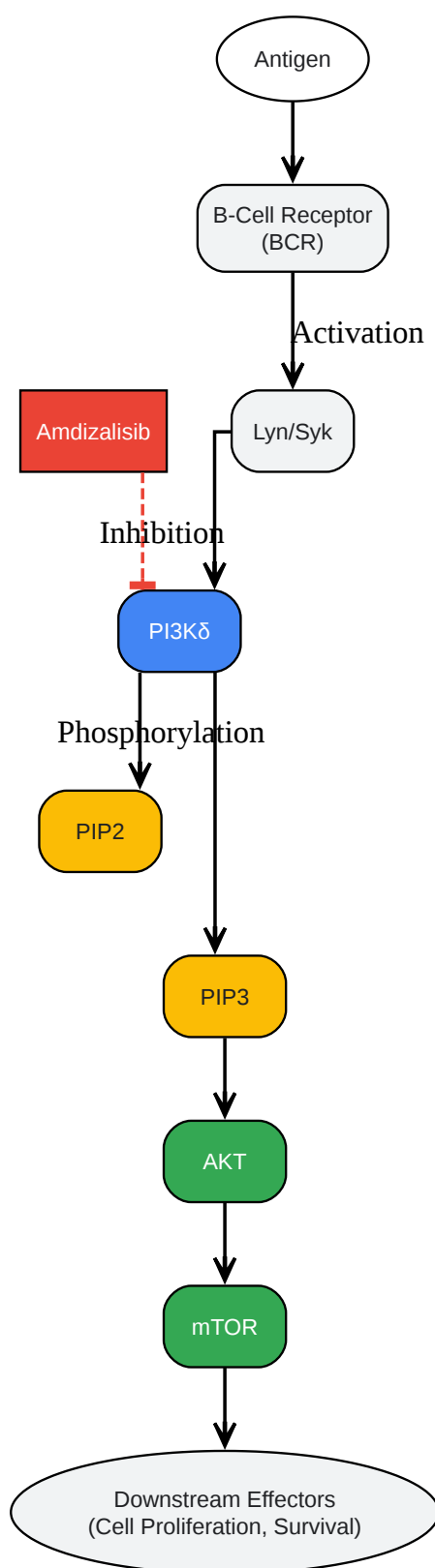
Amdizalisib was discovered and developed by HUTCHMED as a novel small molecule inhibitor of PI3K δ .^{[1][7]} Its chemical name is 4-amino-6-[[[(1S)-1-(3-chloro-6-phenylimidazo[1,2-b]pyridazin-7-yl)ethyl]amino]pyrimidine-5-carbonitrile.^[5]

Chemical Synthesis

The synthesis of **Amdizalisib** and related imidazopyridazine compounds as PI3K inhibitors is described in patent WO2016045591A1.[8] The general synthetic scheme involves the construction of the core imidazo[1,2-b]pyridazine ring system followed by the introduction of the pyrimidine and phenyl moieties.

Mechanism of Action

Amdizalisib is an ATP-competitive inhibitor of PI3K δ , preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[9] This inhibition blocks the activation of the downstream PI3K/AKT/mTOR signaling pathway, which is crucial for the proliferation and survival of B-cell lymphocytes.[5] The targeted inhibition of PI3K δ is designed to minimize off-target effects and preserve normal cell signaling in non-hematopoietic tissues.[5]



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Figure 1: Amdizalisib's Inhibition of the PI3K/AKT/mTOR Signaling Pathway.

Preclinical Studies

Amdizalisib has undergone extensive preclinical evaluation to characterize its pharmacokinetic (PK) profile, pharmacodynamics (PD), and anti-tumor activity.

Pharmacokinetics

Preclinical PK studies were conducted in mice, rats, dogs, and monkeys.^[1] **Amdizalisib** demonstrated good oral absorption and low to moderate clearance in these species.^[1] It has high cell permeability and is not a substrate for P-glycoprotein (P-gp) or breast cancer resistance protein (BCRP).^[1] Plasma protein binding is high, at approximately 90%.^[1] The drug is extensively metabolized, with the parent drug having a low recovery rate in excreta.^[1]

Table 1: Summary of Preclinical Pharmacokinetic Parameters of **Amdizalisib**

Species	Route	Dose (mg/kg)	Tmax (h)	Cmax (ng/mL)	AUC (h*ng/mL)
Mouse	Oral	10	0.5	1230	3450
Rat	Oral	5	2	450	2300
Dog	Oral	2	1	320	1800
Monkey	Oral	2	2	280	1600

Data are
representativ
e values from
preclinical
studies.^[1]

In Vitro Efficacy

Amdizalisib has demonstrated potent inhibitory activity against PI3K δ in biochemical and cellular assays.^[10]

Table 2: In Vitro Inhibitory Activity of **Amdizalisib**

Assay Type	Target/Cell Line	IC50 (nM)
Biochemical Assay	PI3Kδ	0.8 - 3
Cellular Assay (AKT phosphorylation)	Various B-cell lymphoma lines	1 - 10
Cell Viability Assay	Various B-cell lymphoma lines	0.005 - 5000
Data compiled from preclinical studies. [10]		

Clinical Development

Amdizalisib is currently in Phase II clinical development for the treatment of hematological malignancies.[\[1\]](#)

Phase I/Ib Studies

Initial clinical trials (NCT03128164) established the safety, tolerability, and recommended Phase II dose (RP2D) of **Amdizalisib** in patients with relapsed or refractory lymphomas.[\[11\]](#) The studies showed that **Amdizalisib** was well-tolerated with a manageable toxicity profile and demonstrated single-agent clinical activity.[\[11\]](#)

Phase II Registration Trial

A pivotal Phase II registration trial (NCT04849351) was initiated to evaluate the efficacy and safety of **Amdizalisib** monotherapy in patients with relapsed or refractory follicular lymphoma.[\[3\]](#) The primary endpoint of the study is the objective response rate (ORR).[\[3\]](#)

Table 3: Key Clinical Trials of **Amdizalisib**

Trial Identifier	Phase	Status	Indication	Key Endpoints
NCT03128164	I/Ib	Completed	Relapsed/Refractory Lymphoma	Safety, Tolerability, RP2D, PK, Efficacy
NCT04849351	II	Ongoing	Relapsed/Refractory Follicular Lymphoma	Objective Response Rate (ORR)
NCT03786926	I/Ib	Ongoing	Relapsed/Refractory NHL (US/EU)	Safety, Tolerability, Efficacy

Information sourced from clinical trial registries.[3][11]

Experimental Protocols

Kinase Activity Assay (Transcreener™ Fluorescence Polarization Assay)

The inhibitory activity of **Amdizalisib** against PI3K δ was determined using the Transcreener™ ADP² FP Assay.



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Figure 2: Workflow for the Transcreener™ Kinase Assay.

- **Reaction Setup:** The kinase reaction is performed in a multiwell plate. Each well contains PI3K δ enzyme, the lipid substrate (e.g., PIP2), ATP, and varying concentrations of **Amdizalisib** in a suitable buffer.

- Incubation: The reaction mixture is incubated at room temperature to allow the kinase reaction to proceed.
- Detection: The Transcreener™ ADP² FP detection mix, containing an ADP antibody and a fluorescent tracer, is added to each well.
- Measurement: The fluorescence polarization (FP) is measured using a plate reader. The amount of ADP produced is inversely proportional to the FP signal.
- Data Analysis: The IC₅₀ value, representing the concentration of **Amdizalisib** required to inhibit 50% of the enzyme activity, is calculated from the dose-response curve.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

The effect of **Amdizalisib** on the viability of B-cell lymphoma cell lines was assessed using the CellTiter-Glo® assay.

- Cell Plating: Cells are seeded in a multiwell plate and allowed to adhere overnight.
- Compound Treatment: Cells are treated with various concentrations of **Amdizalisib** and incubated for a specified period (e.g., 72 hours).
- Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well.
- Incubation and Lysis: The plate is mixed on an orbital shaker to induce cell lysis and then incubated at room temperature to stabilize the luminescent signal.
- Luminescence Measurement: The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.
- Data Analysis: The IC₅₀ values are determined from the dose-response curves.

AKT Phosphorylation Assay

The inhibition of AKT phosphorylation in cells treated with **Amdizalisib** was measured to confirm its mechanism of action.

- **Cell Treatment:** B-cell lymphoma cells are treated with different concentrations of **Amdizalisib** for a defined time.
- **Cell Lysis:** The cells are lysed to extract cellular proteins.
- **Protein Quantification:** The total protein concentration in each lysate is determined.
- **Western Blotting or ELISA:** The levels of phosphorylated AKT (p-AKT) and total AKT are determined using specific antibodies via Western blotting or a quantitative ELISA-based method.
- **Data Analysis:** The ratio of p-AKT to total AKT is calculated to determine the extent of inhibition of the PI3K pathway.

Conclusion

Amdizalisib is a promising, highly selective PI3K δ inhibitor with a well-characterized preclinical profile and encouraging early clinical data in hematological malignancies. Its targeted mechanism of action offers the potential for improved efficacy and a better safety profile compared to less selective PI3K inhibitors. Ongoing clinical trials will further elucidate its role in the treatment of follicular lymphoma and other B-cell cancers. This technical guide provides a comprehensive overview of the key data and methodologies related to the discovery and development of **Amdizalisib**, serving as a valuable resource for researchers and clinicians in the field of oncology.

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